Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Rucaparib clinical dosing regimen 600 mg twice
daily

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Rucaparib Camsylate

CAS No.: 1859053-21-6

Cat. No.: S007097

Rucaparib Clinical Application Notes &
Protocols

Clinical Indications and Regulatory Status

Rucaparib is an oral poly (ADP-ribose) polymerase (PARP) inhibitor approved for the following oncological

indications:

¢ Maintenance Treatment of Recurrent Ovarian Cancer: Approved for the maintenance treatment of
adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in
a complete (CR) or partial response (PR) to platinum-based chemotherapy. The approval
encompasses patients regardless of BRCA mutation status, though testing is recommended [1] [2].

¢ Treatment of Metastatic Castration-Resistant Prostate Cancer (MCRPC): Approved for the
treatment of adult patients with deleterious BRCA mutation (germline and/or somatic)-associated
MCRPC who have been treated with androgen receptor-directed therapy and a taxane-based
chemotherapy. This indication was approved under the FDA's accelerated approval program [3] [4].

Mechanism of Action and Pharmacodynamics
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Rucaparib exerts its cytotoxic effect through PARP enzyme inhibition and the induction of synthetic lethality

in homologous recombination (HR)-deficient cancer cells.

¢ PARP Inhibition: Rucaparib is a potent inhibitor of PARP1, PARP2, and PARP3. It binds to the
catalytic domain of these enzymes, inhibiting their activity and leading to the accumulation of DNA
single-strand breaks [5] [3] [6].

¢ Synthetic Lethality: In HR-deficient cells (e.g., those with deleterious BRCA1 or BRCA2 mutations),
the inhibition of PARP-mediated DNA repair leads to the accumulation of unrepaired double-strand
breaks, genomic instability, and ultimately, apoptotic cell death. This concept, where two non-lethal
defects combine to cause cell death, is known as synthetic lethality [5] [3] [2].

The following diagram illustrates this core mechanism of action:
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Clinical Pharmacokinetics of the 600 mg BID Regimen

The recommended 600 mg twice-daily (BID) dosing regimen is supported by extensive pharmacokinetic

(PK) characterization.

Table 1: Key Steady-State Pharmacokinetic Parameters of Rucaparib (600 mg BID) [7] [5] [3]

Mean Value (Coefficient of

Parameter . Note

Variation)
C~max~ (maximum 1940 ng/mL (54%) Measured at steady state
concentration)
AUC~0-12h~ (area under the 16,900 h-ng/mL (54%) Measured over 12 hours at
curve) steady state
T~max~ (time to C~max~) 1.9 hours (median, range: O-

6.0)
Absolute Bioavailability 36% (range: 30-45%)
Apparent Volume of Distribution 2300 L (21%) Suggests extensive tissue
(V~d~) distribution
Plasma Protein Binding 70% (in vitro)
Terminal Elimination Half-life 26 hours (39%)
Apparent Clearance (CL) 44.2 L/h (45%) At steady state
Accumulation Ratio 3.5t0 6.2 fold After repeated BID dosing

Additional PK characteristics:

¢ Linearity: Rucaparib exhibits dose-proportional pharmacokinetics across the dose range of 240 mg
to 840 mg twice daily [7] [3].
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e Food Effect: A high-fat meal increases C~max~ and AUC~0-24h~ by 20% and 38%, respectively,
and delays T~max~ by a median of 2.5 hours. This effect is not considered clinically significant,

allowing rucaparib to be taken with or without food [7] [5] [4].

¢ Metabolism: Rucaparib is metabolized primarily by CYP2D6 and, to a lesser extent, by CYP1A2 and
CYP3A4. However, CYP2D6 phenotypes do not significantly impact rucaparib clearance, indicating

no need for dose adjustment based on CYP2D6 status [7] [5].

o Excretion: After a single oral dose, feces were the major route of elimination (95% of radioactivity),
with renal excretion accounting for a smaller portion [3].

Efficacy Evidence from Clinical Trials

The 600 mg BID dose was established and validated in pivotal clinical trials, which demonstrated significant

efficacy.

Table 2: Efficacy Outcomes from the ARIEL3 Trial (Maintenance Setting) [1] [2]

Rucaparib Placebo .
. . . Hazard Ratio (HR) for P-
Patient Cohort Median PFS Median PFS )
Progression/Death value

(months) (months)
tBRCA Subgroup 16.6 5.4 0.23 (95% CI: 0.16,0.34) p<
(deleterious somatic or 0.0001
germline BRCA mutation)
HRD Subgroup (BRCA 13.6 5.4 0.32 (95% CI: 0.24,0.42) p<
mutant and/or LOH high) 0.0001
Intent-to-Treat (ITT) 10.8 5.4 0.36 (95% CI: 0.30,0.45) p<
Population (all patients) 0.0001

PFS: Progression-Free Survival; LOH: Loss of Heterozygosity.

¢ Trial Design: ARIEL3 was a randomized, double-blind, placebo-controlled phase 3 trial in 561
patients with recurrent ovarian cancer who were in response to platinum-based chemotherapy [1].

e Treatment Setting: In the treatment setting (for patients with BRCA-mutated ovarian cancer who
have received =2 prior chemotherapies), an integrated analysis of Study 10 and ARIEL2 showed an
investigator-assessed objective response rate of 64.6% and a median PFS of 10.9 months [2].
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Safety Profile and Dose Management Protocol

The safety profile of rucaparib is manageable, with dose adjustments and supportive care serving as key

strategies for handling adverse reactions.

Table 3: Common Adverse Reactions and Management Strategies [1] [2]

Adverse Reaction

Incidence
(=20%)

Recommended Management Strategy

Nausea

Fatigue/Asthenia

Anemia

ASTIALT Elevation

Vomiting

Constipation

Diarrhea

Dysgeusia (altered
taste)

Thrombocytopenia

Decreased Appetite

Very Common

Very Common

Very Common

Very Common

Common

Common

Common

Common

Common

Common

Prophylactic antiemetics; taking medication with food.

Schedule activity and rest; dose interruption/reduction if
severe.

Monitor CBC; transfusions; dose interruption/reduction.

Monitor liver function tests; dose interruption/reduction.

Prophylactic antiemetics; ensure hydration.

Dietary modifications, stool softeners.

Ensure hydration; antidiarrheal agents.

Dietary counseling.

Monitor CBC; dose interruption/reduction.

Dietary counseling; small, frequent meals.

e Serious Risks: Myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) have been

reported. Patients should be monitored life-long for these conditions, and rucaparib should be
discontinued if MDS/AML is confirmed [1] [4].
e Dose Modification Schema: The following protocol is recommended for managing adverse reactions

[4]:

o Starting Dose: 600 mg orally twice daily.
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o First Dose Reduction: 500 mg orally twice daily.
o Second Dose Reduction: 400 mg orally twice daily.
o Third Dose Reduction: 300 mg orally twice daily.

The following workflow outlines the practical clinical management of patients on rucaparib:

Patient Eligibility Assessment:
- Confirm diagnosis and indication
- Test for BRCA mutation/HRD status
- Assess baseline CBC, LFTs, creatinine

:

Initiate Therapy:
- 600 mg orally twice daily
- With or without food
- Provide antiemetic prophylaxis

Ongoing Monitoring:
- Clinical review for AEs (e.g., nausea, fatigue)
- CBC monthly and as clinically indicated
- LFTs and creatinine as clinically indicated

Tolerating Therapy?

Manage Adverse Reaction (AE):
- Provide supportive care
- Interrupt rucaparib dose until AE resolves
to Grade <1 or basellne

Continue at Current Dose
Until Disease Progression
or Unacceptable Toxicity

Resume at Next Lower
Dose Level
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Companion Diaghostic and Patient Selection

Precision patient selection is critical for the effective use of rucaparib.

e Companion Diagnostic: The FDA approved the FoundationFocus CDxBRCA LOH test concurrently
with rucaparib. This next-generation sequencing assay is used on tumor tissue to identify patients
with deleterious BRCA mutations (somatic or germline) and to determine genomic loss of
heterozygosity (LOH) status for defining homologous recombination deficiency (HRD) [1].

e Patient Selection:

o For maintenance therapy in ovarian cancer, patients should be selected based on response to
platinum chemotherapy. BRCA/HRD status helps inform the expected degree of benefit [1] [4].

o For treatment of mMCRPC, patient selection must be based on the presence of a deleterious
BRCA mutation using an FDA-approved test [3] [4].

Conclusion

The rucaparib dosing regimen of 600 mg taken orally twice daily is a well-characterized and effective
therapy. Its approval is grounded in robust pharmacokinetic data demonstrating predictable exposure and a
manageable safety profile supported by clear dose modification guidelines. The drug's mechanism of action,
centered on synthetic lethality in HRD cells, provides a rational basis for its use in genetically defined
cancers. For researchers and clinicians, diligent patient selection through companion diagnostics, proactive
monitoring, and aggressive management of adverse events are key to maximizing clinical outcomes with

rucaparib therapy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Rucaparib clinical dosing regimen 600 mg twice daily]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b007097#rucaparib-clinical-

dosing-regimen-600-mg-twice-daily]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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